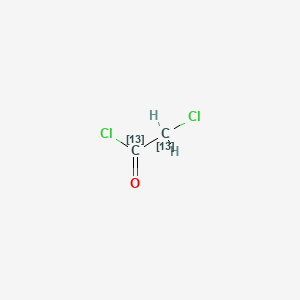
Chloracetylchlorid-13C2
Übersicht
Beschreibung
Chloroacetyl chloride-13C2 is an isotopically labeled compound where the carbon atoms are replaced with the stable isotope carbon-13. This compound is a derivative of chloroacetyl chloride, which is a chlorinated acyl chloride. It is a colorless to yellow liquid with a pungent odor and is used as a building block in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chloroacetyl chloride-13C2 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the chloroacetyl group into various compounds.
Biology: In biological research, it is used to label biomolecules with carbon-13 for nuclear magnetic resonance (NMR) spectroscopy studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of herbicides, surfactants, and other industrial chemicals.
Wirkmechanismus
Target of Action
Chloroacetyl chloride-13C2 is a bifunctional compound . It is primarily used as a synthetic intermediate in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .
Mode of Action
The mode of action of Chloroacetyl chloride-13C2 involves its ability to form esters and amides . This is due to the presence of an acyl chloride group in its structure, which is highly reactive and can easily form these compounds . The other end of the molecule can form other linkages, such as with amines .
Biochemical Pathways
Chloroacetyl chloride-13C2 is involved in various biochemical pathways, depending on its use. For instance, it is used in the synthesis of lidocaine , a local anesthetic. In this process, Chloroacetyl chloride-13C2 reacts with other compounds to form the lidocaine molecule .
Result of Action
The result of Chloroacetyl chloride-13C2’s action is the formation of new compounds through its reactions with other molecules. For example, in the synthesis of lidocaine, Chloroacetyl chloride-13C2 contributes to the formation of the lidocaine molecule .
Action Environment
The action of Chloroacetyl chloride-13C2 can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water, as it reacts with water to produce hydrochloric acid . Therefore, it is typically handled and stored in a dry environment . Additionally, its reactivity can be influenced by temperature and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloroacetyl chloride-13C2 can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with thionyl chloride, phosphorus pentachloride, or phosgene . The reaction typically proceeds as follows:
Chloroacetic acid and thionyl chloride: The reaction is carried out by adding chloroacetic acid to thionyl chloride under reflux conditions. The reaction mixture is then distilled to obtain chloroacetyl chloride-13C2.
Chloroacetic acid and phosphorus pentachloride: This reaction involves mixing chloroacetic acid with phosphorus pentachloride and heating the mixture. The resulting product is then purified by distillation.
Chloroacetic acid and phosgene: In this method, chloroacetic acid is reacted with phosgene gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product.
Industrial Production Methods
Industrially, chloroacetyl chloride-13C2 is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . These methods are preferred for large-scale production due to their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Chloroacetyl chloride-13C2 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form imines and ethers.
Friedel-Crafts Acylation: It is used in Friedel-Crafts acylation reactions to introduce the chloroacetyl group into aromatic compounds.
Common reagents used in these reactions include aluminum chloride, pyridine, and triethylamine. The major products formed from these reactions are acylated derivatives, which can undergo further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Chloroacetyl chloride-13C2 can be compared with other similar compounds such as:
Dichloroacetyl chloride-13C2: This compound has two chlorine atoms attached to the carbonyl carbon, making it more reactive than chloroacetyl chloride-13C2.
Chloroacetyl chloride: The non-isotopically labeled version of chloroacetyl chloride-13C2.
Bromoacetyl chloride: Similar to chloroacetyl chloride-13C2 but with a bromine atom instead of chlorine.
Chloroacetyl chloride-13C2 is unique due to its isotopic labeling, which makes it valuable for research applications involving tracer studies and NMR spectroscopy.
Eigenschaften
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745764 | |
| Record name | Chloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-76-8 | |
| Record name | Chloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)

![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)


